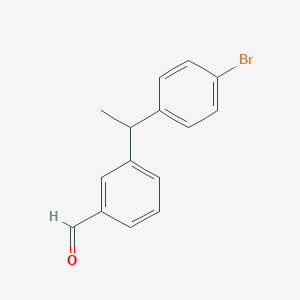

3-(1-(4-Bromophenyl)ethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

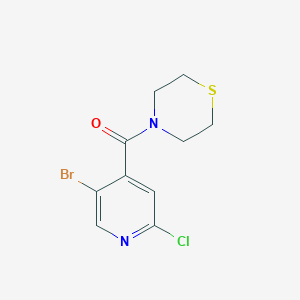

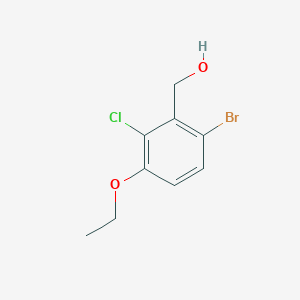

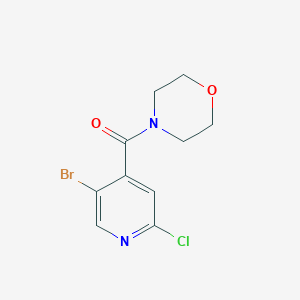

“3-(1-(4-Bromophenyl)ethyl)benzaldehyde” is a chemical compound with the molecular formula C15H13BrO . It has a molecular weight of 289.17 . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3 . This indicates the presence of a bromophenyl group attached to an ethyl group, which is further attached to a benzaldehyde group .Chemical Reactions Analysis

The compound, being an aromatic compound, could undergo electrophilic aromatic substitution reactions . The aromatic ring could be regenerated from a cationic intermediate by loss of a proton from the sp3-hybridized carbon .Aplicaciones Científicas De Investigación

Catalytic Applications

Gold-Based Catalyst for Benzaldehyde Reactions A significant advancement in catalysis was observed with the gold complex [IPrAu(NCMe)]BF(4) which efficiently catalyzed the reaction of ethyl diazoacetate with benzaldehyde. This transformation marked the first instance of a group 11 metal-based catalyst being used in such a reaction, showcasing a 2500-fold increase in catalyst activity compared to traditional iron-based catalysts (Fructos et al., 2009).

Synthesis and Chemical Reactions

Synthesis of Inverted Porphyrins 3-Ethyl-5,10,15,20-tetraphenyl-2-aza-21-carbaporphyrin was identified as the principal macrocyclic product when synthesizing inverted porphyrins through the condensation of 2-ethylpyrrole, pyrrole, and benzaldehyde. This process highlighted the versatility of benzaldehyde derivatives in synthesizing complex macrocyclic structures (Schmidt & Chmielewski, 2001).

Applications in Synthesizing Pharmaceutical Intermediates

Synthesis of Dihydropyridine Derivatives The condensation of benzaldehyde with ethyl cyanoacetate, catalyzed by alkaline carbons, was effective in producing 1,4-dihydropyridine derivatives. These compounds are notable for their pharmaceutical applications, particularly as calcium channel blockers, showcasing the role of benzaldehyde derivatives in the synthesis of medically significant compounds (Perozo-Rondón et al., 2006).

Biotechnological Applications

Enhancement of Bioproduction of Benzaldehyde Benzaldehyde, extensively used in the flavor industry, was produced biologically by Pichia pastoris in a two-phase partitioning bioreactor. This study highlighted the potential of using biotechnological approaches to produce benzaldehyde, a key flavoring agent, in an economically viable and environmentally friendly manner (Craig & Daugulis, 2013).

Propiedades

IUPAC Name |

3-[1-(4-bromophenyl)ethyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTYYTZKMNHFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290471.png)

![[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290485.png)

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)